3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
These derivatives typically feature substitutions at the 3- and 6-positions of the triazolopyrimidinone core, which modulate electronic, steric, and solubility properties. This article compares the target compound with key analogs, focusing on structural, physicochemical, and inferred pharmacological differences.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSYYOMMOKLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formylated intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as transition metal complexes can be employed to facilitate specific steps in the reaction sequence, thereby improving the overall yield and reducing the production cost.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the pyrimidine ring or the substituents attached to it.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and methodologies.
Biology
The compound is investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values for similar derivatives have been reported as low as 0.24 μg/mL.
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, indicating potential use in cancer therapy.
Medicine
In medicinal chemistry, the compound's therapeutic effects are being explored in preclinical studies. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be utilized as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties may lead to advancements in material science.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than conventional antibiotics.
Anticancer Mechanism Exploration
Research has been conducted to elucidate the mechanism of action of this compound in inhibiting cancer cell lines. The study demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural and Crystallographic Features
The triazolopyrimidinone core is planar in most derivatives due to conjugation, as observed in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one (dihedral angles: 1.09° and 87.74° between the core and substituents) . Substituents influence molecular geometry:
- Target Compound : The 4-chlorophenyl and 3-fluorobenzyl groups likely induce moderate steric hindrance and electron-withdrawing effects.
- 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one (): The isopropyl group increases hydrophobicity, while the phenoxy substituent may reduce planarity .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Solubility: The oxadiazole-containing derivative () has higher H-bond acceptor count (10 vs. 4–6 in others), suggesting lower solubility in nonpolar solvents .
- Electronic Effects : Chloro and fluoro substituents withdraw electrons, stabilizing the core and influencing reactivity. The 3-fluorobenzyl group in the target compound may offer a balance between electronic and steric effects compared to 2,4-difluorobenzyl () .
Pharmacological Inferences
While activity data for the target compound is unavailable, analogs provide insights:
Biological Activity
The compound 3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure features a triazole ring fused to a pyrimidine ring with chlorophenyl and fluorophenyl substituents. This structural configuration has garnered interest in various fields of scientific research due to its potential biological activities.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes cyclization of hydrazine derivatives with formylated intermediates under controlled acidic or basic conditions. The reaction parameters such as temperature and pH are critical for achieving high yields and purity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClF N5O |
| Molecular Weight | 355.76 g/mol |
| CAS Number | 893913-78-5 |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.24 μg/mL .
Anticancer Properties
The triazolopyrimidine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes associated with cell proliferation. For example, in vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Notably, some compounds demonstrated IC50 values indicating potent activity against these cell lines .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, leading to a cascade of biochemical events that can affect cellular functions. For instance, it might inhibit enzymes involved in DNA replication or repair processes, contributing to its anticancer effects.
Case Studies
- Antimicrobial Screening : A study screened various synthesized triazolopyrimidine derivatives for antimicrobial activity. The results indicated that several compounds displayed effective inhibition against Staphylococcus aureus and Mycobacterium smegmatis, with promising antifungal activity as well .
- Cytotoxicity Assays : In another investigation focusing on the anticancer properties of triazolo[4,5-d]pyrimidines, compounds were tested against human cancer cell lines. Results showed that certain derivatives had significant cytotoxic effects with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolopyrimidin-7-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via multi-step routes, often starting with triazolopyrimidine precursors. Key steps include:
- Cyclocondensation : Using carbodiimides or thioureas under reflux with solvents like CH₂Cl₂/CH₃CN (1:4 v/v) .
- Functionalization : Introducing the 3-fluorophenylmethyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Reaction time (12–24 hours), temperature (60–80°C), and catalysts (e.g., K₂CO₃ or Pd(PPh₃)₄) improve yields (up to 92% reported) .
- Validation : Monitor progress via TLC/HPLC and confirm purity through recrystallization (e.g., EtOH/hexane) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazolopyrimidine core planarity with ≤0.021 Å deviation) .
- NMR/IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and substituent positions .
- Mass Spectrometry : Validates molecular weight (e.g., m/z ≈ 381.82 for C₁₉H₁₆ClN₅O₂ analogs) .
Q. What preliminary biological assays are recommended to screen its activity?
- Assays :
- Kinase Inhibition : Test against CDKs (cyclin-dependent kinases) using ATP-competitive binding assays .
- Antimicrobial Screening : Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the triazolopyrimidine core interact with biological targets like kinases, and what structural modifications enhance selectivity?
- Mechanistic Insight :
- The planar triazolopyrimidine core mimics purine bases, enabling competitive ATP-binding in kinase active sites .
- Structure-Activity Relationship (SAR) :
- 4-Chlorophenyl Group : Enhances hydrophobic interactions with kinase pockets .
- 3-Fluorophenylmethyl Substituent : Improves metabolic stability and blood-brain barrier penetration .
- Validation : Co-crystallization with target enzymes (e.g., CDK2) and molecular docking (AutoDock Vina) .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize pH, temperature, and ATP concentrations in kinase assays .
- Cell Line Variability : Use isogenic cell lines and validate via Western blotting (e.g., pRb phosphorylation for CDK inhibition) .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What crystallographic data interpretation challenges arise with this compound, and how are they resolved?
- Challenges :
- Disorder in Fluorophenyl Groups : Resolved via anisotropic displacement parameter refinement .
- Hydrogen Bonding Ambiguity : Use SHELXL97 to model H-bond networks (e.g., N–H···O=C interactions) .
- Software Tools : SHELXS97 for structure solution, PLATON for validation .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Process Chemistry :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
